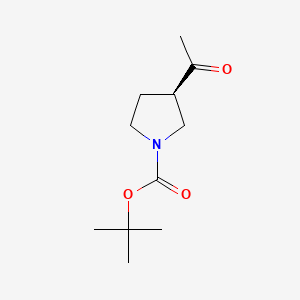
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid” is a phthalate monoester derivative of Hexamol DINCH . It’s used as a plasticizer for the manufacture of flexible plastic toys, medical devices, and food packaging . The molecular formula is C17H22D8O5 and the molecular weight is 322.47 .
Physical And Chemical Properties Analysis
This compound is described as a clear, colorless, viscous oil . It’s slightly soluble in chloroform and methanol .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers) involves the protection of cyclohexanecarboxylic acid followed by the addition of a hydroxy-4-methyloctyl group. The protected intermediate is then subjected to hydrolysis to obtain the final product as a mixture of diastereomers.", "Starting Materials": ["Cyclohexanecarboxylic acid", "4-Methyl-1-heptanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Methanesulfonyl chloride (MsCl)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethyl acetate"], "Reaction": ["Step 1: Protection of Cyclohexanecarboxylic acid", "Cyclohexanecarboxylic acid is treated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in ethyl acetate to form the corresponding methyl ester intermediate. The intermediate is then treated with 4-dimethylaminopyridine (DMAP) and Dicyclohexylcarbodiimide (DCC) to form the protected cyclohexanecarboxylic acid intermediate.", "Step 2: Addition of Hydroxy-4-methyloctyl group", "To a solution of the protected cyclohexanecarboxylic acid intermediate in ethyl acetate, 4-methyl-1-heptanol is added along with DMAP and DCC. The reaction mixture is stirred at room temperature for several hours to form the corresponding hydroxy-4-methyloctyl ester intermediate.", "Step 3: Hydrolysis of Protected Intermediate", "The hydroxy-4-methyloctyl ester intermediate is then subjected to hydrolysis using a mixture of NaOH and HCl in water. The resulting mixture is extracted with ethyl acetate and the organic layer is washed with brine and dried over Na2SO4. The solvent is then removed under reduced pressure to obtain the final product as a mixture of diastereomers."] } | |
Número CAS |
1637562-52-7 |
Nombre del producto |
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers) |
Fórmula molecular |
C17H30O5 |
Peso molecular |
314.422 |
Nombre IUPAC |
2-(7-hydroxy-4-methyloctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12-15,18H,3-11H2,1-2H3,(H,19,20) |
Clave InChI |
WPTRTTWYMWWUTQ-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Sinónimos |
OH-MINCH; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
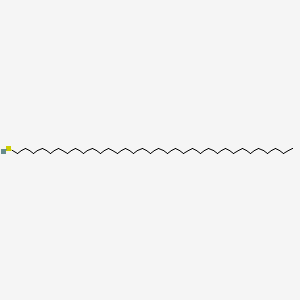
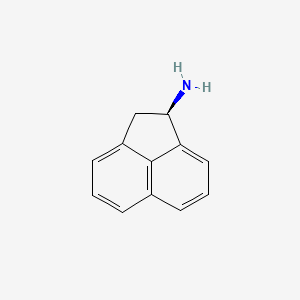
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
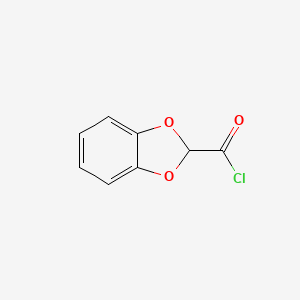
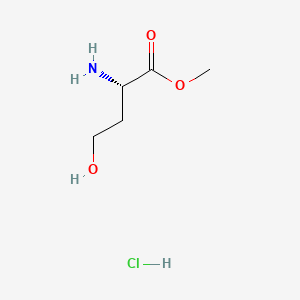
![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

